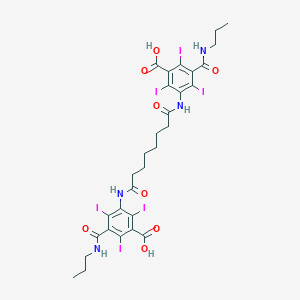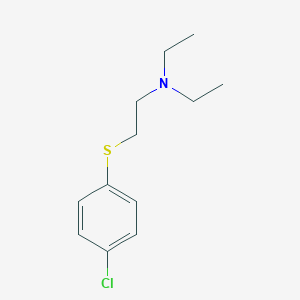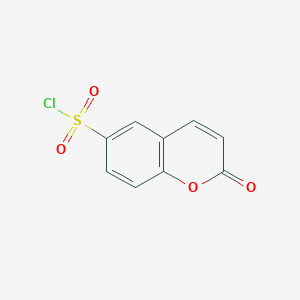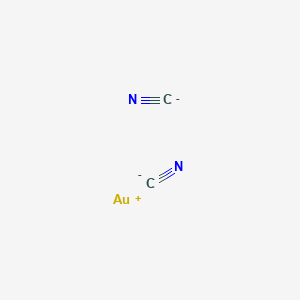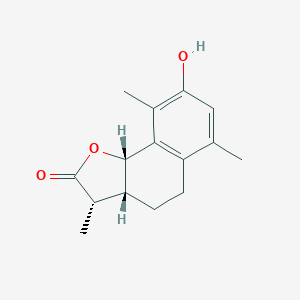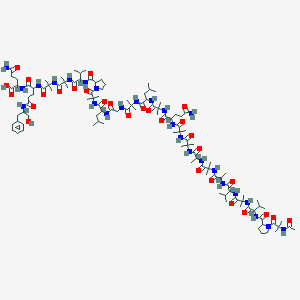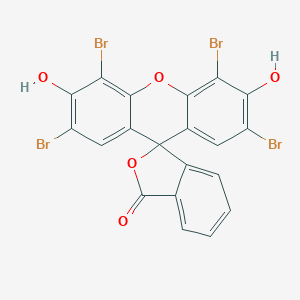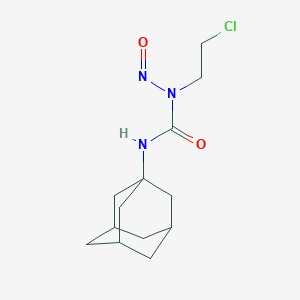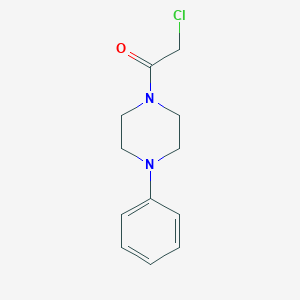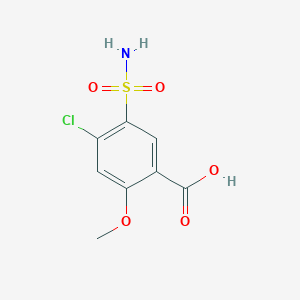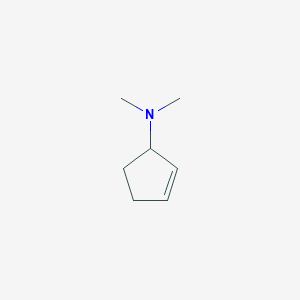
N,N-dimethylcyclopent-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylcyclopent-2-en-1-amine, also known as DMCPA, is a cyclic amine that has been used in scientific research for its potential therapeutic properties. DMCPA has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In
Mecanismo De Acción
The mechanism of action of N,N-dimethylcyclopent-2-en-1-amine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of inflammatory mediators. N,N-dimethylcyclopent-2-en-1-amine has been shown to increase the release of dopamine and reduce the release of glutamate in the brain, which may contribute to its neuroprotective effects. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Efectos Bioquímicos Y Fisiológicos
N,N-dimethylcyclopent-2-en-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N,N-dimethylcyclopent-2-en-1-amine has also been shown to protect against neurodegeneration in animal models of Parkinson's disease. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethylcyclopent-2-en-1-amine has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high yields. Additionally, it has a low toxicity profile and is well tolerated in animal models. However, N,N-dimethylcyclopent-2-en-1-amine has some limitations for use in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N,N-dimethylcyclopent-2-en-1-amine. One area of research could focus on the development of more water-soluble derivatives of N,N-dimethylcyclopent-2-en-1-amine, which would make it easier to administer in experiments. Another area of research could focus on the optimization of the synthesis method, to improve the yield and purity of the product. Additionally, further research could be done to elucidate the mechanism of action of N,N-dimethylcyclopent-2-en-1-amine, which would help to better understand its therapeutic potential. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N,N-dimethylcyclopent-2-en-1-amine in humans.
Métodos De Síntesis
The synthesis of N,N-dimethylcyclopent-2-en-1-amine involves the reaction of cyclopentadiene with dimethylamine in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
N,N-dimethylcyclopent-2-en-1-amine has been used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N,N-dimethylcyclopent-2-en-1-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
13044-51-4 |
|---|---|
Nombre del producto |
N,N-dimethylcyclopent-2-en-1-amine |
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
N,N-dimethylcyclopent-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-8(2)7-5-3-4-6-7/h3,5,7H,4,6H2,1-2H3 |
Clave InChI |
DDWGOYIQAOAERW-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC=C1 |
SMILES canónico |
CN(C)C1CCC=C1 |
Sinónimos |
2-Cyclopenten-1-amine,N,N-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



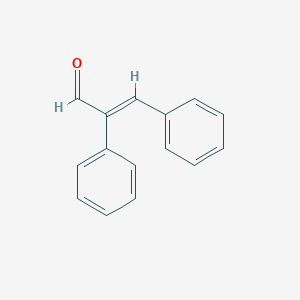
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)
